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Compound of Interest

Compound Name:
4-(2-Methyl-2-propenyl)benzoic

acid

Cat. No.: B064595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of benzoic acid and

a selection of its substituted derivatives. By examining the effects of electron-donating and

electron-withdrawing groups at various positions on the benzene ring, we aim to provide a

practical resource for the identification, characterization, and quality control of these important

chemical entities. The data presented herein is supported by detailed experimental protocols

for infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis)

spectroscopy.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for benzoic acid, p-

hydroxybenzoic acid, o-nitrobenzoic acid, and m-aminobenzoic acid. These compounds were

chosen to represent a range of electronic effects and substitution patterns.

Infrared (IR) Spectroscopy Data
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Compound
O-H Stretch
(cm⁻¹)

C=O
Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Aromatic C-
H Stretch
(cm⁻¹)

Other Key
Bands
(cm⁻¹)

Benzoic Acid
~3300-2500

(broad)[1]

~1700-

1680[1]

~1320-

1210[2]

~3080-

3030[1]

~960-900 (O-

H bend)[2]

p-

Hydroxybenz

oic Acid

~3465

(phenolic O-

H), ~3300-

2500

(carboxylic

acid O-H,

broad)

~1673 Not specified Not specified Not specified

o-

Nitrobenzoic

Acid

~3300-2500

(broad)
~1700 Not specified Not specified

~1530 &

1350 (NO₂

stretch)

m-

Aminobenzoi

c Acid

~3400 &

3300 (N-H

stretch),

~3300-2500

(carboxylic

acid O-H,

broad)

~1690 Not specified Not specified
~1620 (N-H

bend)

¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound -COOH Proton Aromatic Protons Other Protons

Benzoic Acid ~12.0-13.0
~7.4-7.6 (m), ~8.1 (m)

[3]
-

p-Hydroxybenzoic

Acid
~12.5 ~6.9 (d), ~7.9 (d) ~10.0 (phenolic OH)

o-Nitrobenzoic Acid ~11.0 ~7.7-8.2 (m) -

m-Aminobenzoic Acid ~12.5 ~6.8-7.3 (m) ~5.3 (NH₂)
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Note: Chemical shifts are dependent on the solvent used. The data presented here are typical

values.

¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound C=O Carbon Aromatic Carbons

Benzoic Acid ~172.6[4] ~128.5, 129.4, 130.3, 133.9[4]

p-Hydroxybenzoic Acid ~173 ~115, 122, 132, 161

o-Nitrobenzoic Acid ~166 ~124, 130, 131, 133, 134, 147

m-Aminobenzoic Acid ~168 ~115, 117, 118, 129, 132, 149

Note: Chemical shifts are dependent on the solvent used. The data presented here are typical

values.

UV-Vis Spectroscopy Data
Compound λmax (nm) Solvent

Benzoic Acid ~230, ~274[5] Acidic aqueous solution[6]

p-Hydroxybenzoic Acid ~254 Not specified

o-Nitrobenzoic Acid ~275 Not specified

m-Aminobenzoic Acid ~220, ~305 Not specified

Note: λmax values are sensitive to the solvent and the pH of the solution.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy: KBr Pellet Method
Sample Preparation:

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
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Weigh approximately 1-2 mg of the solid benzoic acid sample and 100-200 mg of the dried

KBr.

Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation:

Transfer the powdered mixture to a pellet die.

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.

Carefully release the pressure and remove the transparent or translucent KBr pellet from

the die.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the infrared spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Acquire a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the benzoic acid derivative in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

For ¹³C NMR, a higher concentration is generally required, typically 50-100 mg of the

sample in the same volume of deuterated solvent.[7]

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a

different deuterated solvent.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H and/or ¹³C NMR spectrum using appropriate pulse sequences and

acquisition parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the benzoic acid derivative by accurately weighing a small

amount of the solid and dissolving it in a suitable UV-transparent solvent (e.g., ethanol,

methanol, or a buffered aqueous solution) in a volumetric flask.

Prepare a series of standard solutions of known concentrations by diluting the stock

solution. A typical concentration range for analysis is 2-10 mg/L.[8]

Prepare a blank solution containing only the solvent.

Data Acquisition:

Fill a quartz cuvette with the blank solution and place it in the spectrophotometer to record

the baseline.

Rinse the cuvette with the sample solution before filling it.

Record the UV-Vis absorption spectrum of each standard solution over the desired

wavelength range (typically 200-400 nm).

The absorption maxima (λmax) should be identified from the spectrum of a solution of

intermediate concentration.
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Caption: General experimental workflow for the spectroscopic analysis of substituted benzoic

acids.

Influence of Substituents on Spectroscopic Properties
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Substituent Properties
Spectroscopic Effects
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Caption: Logical relationship between substituent properties and their effects on spectroscopic

data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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